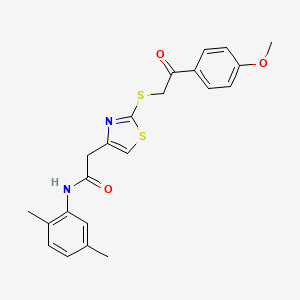

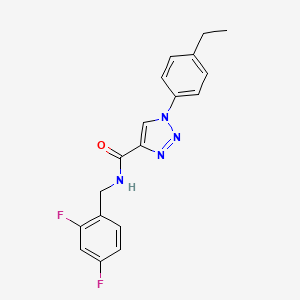

![molecular formula C7H8N4 B2432838 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 115931-97-0](/img/structure/B2432838.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Vue d'ensemble

Description

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine” is an important structural unit prevalent in pharmaceuticals and bioactive molecules . For example, it is found in zanubrutinib, a powerful BTK inhibitor .

Synthesis Analysis

A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is complex, with multiple nitrogen atoms and a high density of nitrogen atoms which has a strong coordination effect on the poisoning or deactivation of chiral catalysts .Chemical Reactions Analysis

The approach to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines mainly relies on chemical or biocatalytic resolution of racemates . The transition-metal-catalyzed reductive dearomatization of prochiral substituted pyrazolo[1,5-a]pyrimidines is a straightforward method to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines .Applications De Recherche Scientifique

Synthesis and Anticancer Activity :

- A study by Radwan et al. (2020) demonstrated the synthesis of novel tetrazolopyrimidine compounds with potent anticancer activities against human colon and lung cancer.

On-Water Synthesis and Broad Substrate Scope :

- The work by Gol et al. (2019) highlighted an efficient, regioselective on-water synthesis method for 4,7-dihydropyrazolo[1,5-a]pyrimidines, showcasing environmental friendliness and high yields.

Synthesis and Anti-Inflammatory and Analgesic Activities :

- Research by Ismail et al. (2007) focused on synthesizing a new series of pyrazolylpyridin-2-ones and pyridopyrimidines, with some compounds displaying significant anti-inflammatory and analgesic activities.

Cytotoxic and Antimicrobial Activities of Heterocycles :

- A study conducted by Ramadan et al. (2019) explored the synthesis of pyrimidinethione derivatives showing promising antitumor and antimicrobial activities.

Concise Synthesis for Sensitive Substituents :

- Hecht and Werner's (1973) research Hecht & Werner, 1973 involved the synthesis of 4-alkylaminopyrazolo[3,4-d]pyrimidines, useful for synthesizing pyrazolopyrimidines with hydration-sensitive substituents.

Antimicrobial Activity of Pyrazolopyrimidines :

- The study by Deshmukh et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activities, highlighting their potential in antimicrobial drug discovery.

Spectroscopic and Structural Investigations :

- Kumar et al. (2020) conducted a Kumar et al., 2020 comprehensive study combining experimental and theoretical approaches to investigate the spectral and structural properties of pyrazolo[1,5-a]pyrimidine derivatives, contributing to drug discovery research.

Safety And Hazards

Orientations Futures

The development of efficient methods for enantioselective synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines has attracted considerable attention from chemists . The asymmetric reduction of substituted pyrazolo[1,5-a]pyrimidines has not been explored so far, which could be a potential future direction .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRDUNKQIEKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)

methanone](/img/structure/B2432766.png)

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)

![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)